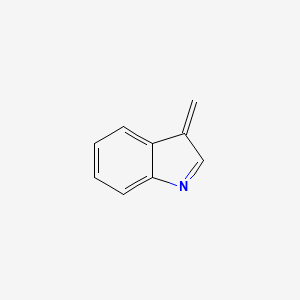

3-Methyleneindolenine

Description

Structure

3D Structure

Properties

CAS No. |

40642-83-9 |

|---|---|

Molecular Formula |

C9H7N |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-methylideneindole |

InChI |

InChI=1S/C9H7N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H2 |

InChI Key |

BCNUXXXHEIUHJB-UHFFFAOYSA-N |

SMILES |

C=C1C=NC2=CC=CC=C12 |

Canonical SMILES |

C=C1C=NC2=CC=CC=C12 |

Other CAS No. |

40642-83-9 |

physical_description |

Solid |

Synonyms |

3-methylene-indolenine 3-methyleneindolenine 3-methyleneindolenine, conjugate acid |

Origin of Product |

United States |

Strategies for the Generation and in Situ Formation of 3 Methyleneindolenine

Oxidative Dehydrogenation Pathways from Indole (B1671886) Precursors

Oxidative dehydrogenation of indole precursors represents a significant pathway for the formation of 3-methyleneindolenine. This process involves the removal of hydrogen atoms from the precursor molecule, leading to the formation of a double bond and the generation of the reactive this compound intermediate. Both enzymatic and chemical methods can achieve this transformation.

Cytochrome P450-Mediated Enzymatic Dehydrogenation Mechanisms

Cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases, are pivotal in the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov Certain P450 isozymes can catalyze the dehydrogenation of 3-substituted indoles to form highly electrophilic this compound intermediates. doi.org This bioactivation process is a crucial factor in the toxicity of some indole compounds. acs.org

The mechanism of P450-mediated dehydrogenation of 3-methylindole (B30407) is thought to be initiated by the abstraction of a hydrogen atom from the 3-methyl group, which is considered the rate-limiting step. doi.orgacs.org This is followed by a second one-electron oxidation to yield the this compound. doi.org Studies using stable isotope techniques with 3-methylindole have provided evidence for this mechanism, showing a significant intramolecular isotope effect. acs.org

Different P450 enzymes exhibit varying catalytic activities towards indole derivatives. For instance, CYP2F1 and CYP2F3 almost exclusively catalyze the dehydrogenation of 3-methylindole to this compound. nih.gov In contrast, other enzymes like CYP1A1 and CYP1A2 produce a mixture of metabolites, including the dehydrogenation product, as well as products from hydroxylation and epoxidation. nih.gov This highlights the unique active sites of the CYP2F family that specifically favor the dehydrogenation pathway. nih.gov The ratio of this compound to indole-3-carbinol (B1674136) formation can be as high as 50:1, indicating that P450-catalyzed dehydrogenation of 3-methylindole is an exceptionally efficient process. acs.org

It's noteworthy that while P450 enzymes can oxidize indole at various positions, the formation of this compound is specific to 3-substituted indoles. researchgate.netnih.gov The general P450 catalytic cycle involves the activation of molecular oxygen, leading to the formation of a high-valent iron-oxo species (Compound I), which is the primary oxidant. nih.gov

Table 1: Cytochrome P450 Isozymes and their Role in 3-Methylindole Metabolism

| P450 Isozyme | Primary Metabolic Pathway for 3-Methylindole | Reference |

| CYP2F1 | Dehydrogenation to this compound | nih.gov |

| CYP2F3 | Dehydrogenation to this compound | nih.gov |

| CYP1A1 | Dehydrogenation, Hydroxylation, Epoxidation | nih.gov |

| CYP1A2 | Dehydrogenation, Hydroxylation, Epoxidation | nih.gov |

| CYP2E1 | Oxygenation | nih.gov |

Oxidative Transformations of 3-Alkylindoles

The oxidation of 3-alkylindoles by various chemical reagents can also lead to the formation of this compound or its derivatives. These reactions are important in synthetic organic chemistry for the preparation of various indole-containing compounds.

The oxidation of indolic compounds can result in hydroxylation at the aromatic or aliphatic positions, carbonyl formation from a methylene (B1212753) group, and various coupling reactions. researchgate.net The choice of oxidant and reaction conditions is crucial to selectively achieve the desired transformation. For instance, the oxidation of 3-substituted indoles can yield 2-oxindoles using stoichiometric amounts of chemical oxidants. rsc.org

Acid-Catalyzed Dehydration Routes from Indole Carbinols

Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, can be converted to various oligomeric products in an acidic environment. nih.govnih.gov This process is initiated by the acid-catalyzed dehydration of I3C to form the highly reactive 3-methyleneindoleninium cation intermediate. nih.gov

This electrophilic intermediate can then undergo several reactions. One pathway involves the loss of formaldehyde (B43269) to produce 3,3'-diindolylmethane (B526164) (DIM). nih.gov Alternatively, the intermediate can undergo a sigmatropic 1,2-rearrangement. nih.gov The formation of these products is pH-dependent, with higher amounts of DIM being formed in aqueous solutions with a pH ranging from 4 to 5. nih.gov

The generation of the 3-methyleneindoleninium cation from I3C is a key step in the biological activity of I3C and its derivatives. nih.govnih.gov This reactive intermediate can interact with various cellular nucleophiles, leading to a range of biological effects.

Phosphine-Induced Methodologies for this compound Species Generation

Phosphine-catalyzed reactions have emerged as a versatile tool in organic synthesis. While direct phosphine-induced generation of this compound is not extensively documented, related reactions highlight the potential of phosphines to interact with indole systems. For instance, phosphine-catalyzed [3+2] cycloadditions of allenes with indoles have been developed. researchgate.net

More relevant is the acid-catalyzed three-component reaction of indoles, H-phosphine oxides, and carbonyl compounds, which provides a route to C3-alkylated indole derivatives. rsc.orgrsc.org This reaction proceeds through the formation of an electrophilic intermediate at the C3 position of the indole, which is then attacked by the phosphine (B1218219) oxide. While not directly forming this compound, this methodology demonstrates the activation of the indole C3 position, a prerequisite for this compound formation.

It's important to note that phosphines themselves can be toxic, with their effects linked to the disruption of mitochondrial metabolism and the generation of reactive oxygen species. nih.gov

Electrochemical Oxidation Processes Leading to this compound Cationic Intermediates

Electrochemical methods offer a green and efficient alternative for the oxidation of organic molecules. The electrochemical oxidation of 3-substituted indoles has been shown to produce 2-oxindoles. rsc.orgresearchgate.netresearcher.life Cyclic voltammetry studies suggest that this transformation proceeds through the generation of an intermediate that, while not explicitly identified as a this compound cation in all cases, involves oxidation at the indole ring. rsc.orgresearchgate.net

The reaction is often carried out in the presence of a mediator, such as potassium bromide, which is electrochemically oxidized to elemental bromine. The bromine then reacts with the indole, leading to the formation of the oxidized product after hydrolysis. rsc.orgresearchgate.net This approach avoids the use of stoichiometric and often hazardous chemical oxidants. rsc.org The electrochemical oxidation of indoles can also lead to dearomative 2,3-difunctionalization, yielding oxoindoline derivatives. researchgate.net

Photoinduced Radical Cleavage in Peptide-Based Systems Yielding this compound

While direct photoinduced radical cleavage in peptide systems to yield this compound is a specific and less commonly reported pathway, the principles of peptide chemistry and radical reactions provide a basis for its feasibility. Peptides can be chemically modified and conjugated to various molecules, including those that can be activated by light. nih.gov

The indole side chain of tryptophan residues in peptides is susceptible to oxidation. While the direct formation of this compound from tryptophan via photoinduced radical cleavage is not a primary photochemical process, related radical-mediated transformations of indoles are known. The generation of radicals on or near the indole ring could potentially lead to the formation of a this compound-like reactive intermediate.

Chemical Reactivity and Transformation Pathways of 3 Methyleneindolenine

Electrophilic Character and Nucleophilic Addition Reactions

The electron-deficient nature of the exocyclic methylene (B1212753) carbon makes 3-methyleneindolenine a potent electrophile. portlandpress.com It readily undergoes nucleophilic addition reactions, where a nucleophile attacks the methylene carbon. acs.orgnih.gov This process is a key pathway for its chemical transformations and is responsible for its adduction to various small molecules and biological macromolecules. hmdb.canih.gov The formation of this compound is often the rate-limiting step in reactions involving its precursors, such as the cytochrome P450-catalyzed dehydrogenation of 3-methylindole (B30407). nih.gov

The high electrophilicity of this compound facilitates its reaction with various small molecule nucleophiles. Thiol-containing molecules, in particular, are highly reactive towards this intermediate. Studies have shown that this compound forms adducts with glutathione (B108866) and N-acetylcysteine. acs.orgnih.govnih.gov For instance, the dehydrogenated metabolite of 3-methylindole, this compound, is effectively trapped by N-acetylcysteine, forming a stable adduct (3MINAC). nih.gov Similarly, it reacts with thioglycolic acid. acs.org

In the realm of synthetic chemistry, carbon nucleophiles such as malonates are used to trap this compound intermediates to form new carbon-carbon bonds. In one synthetic strategy, a this compound species is generated and subsequently trapped by diethyl malonate, demonstrating its reactivity with carbanions. benthamopenarchives.comresearchgate.net

| Nucleophile | Reaction Type | Significance | Reference |

|---|---|---|---|

| Glutathione | Nucleophilic Addition (Thiol Adduct) | Biological trapping of reactive intermediate | acs.orgnih.govresearchgate.net |

| N-acetylcysteine | Nucleophilic Addition (Thiol Adduct) | Biological trapping and detection | acs.orgnih.gov |

| Thioglycolic acid | Nucleophilic Addition (Thiol Adduct) | Characterization of reactive intermediates | acs.org |

| Diethyl malonate | Nucleophilic Addition (C-C Bond Formation) | Synthetic utility in organic chemistry | benthamopenarchives.comresearchgate.net |

The electrophilic nature of this compound enables it to form covalent adducts with biological macromolecules, a process with significant toxicological implications. hmdb.ca

DNA Nucleosides: Research has demonstrated that metabolically activated 3-methylindole, which forms this compound, leads to the formation of specific DNA adducts. acs.orgnih.gov The reaction involves the nucleophilic addition of the exocyclic primary amines of DNA bases to the methylene carbon of the intermediate. acs.orgnih.gov Adducts have been identified with deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), and deoxycytidine (dCyd). nih.gov The primary and most abundant adduct formed is with deoxyguanosine. acs.orgacs.org Notably, no adduct formation with thymidine (B127349) (dThd) has been detected. acs.orgnih.gov These findings highlight the potential for this compound to cause DNA damage. researchgate.netnih.gov

| DNA Nucleoside | Adduct Formation Detected | Relative Abundance | Reference |

|---|---|---|---|

| Deoxyguanosine (dGuo) | Yes | Primary adduct | acs.orgnih.govacs.org |

| Deoxyadenosine (dAdo) | Yes | Smaller amounts than dGuo | acs.orgnih.govacs.org |

| Deoxycytidine (dCyd) | Yes | Substantially less than dGuo/dAdo | acs.orgnih.govacs.org |

| Thymidine (dThd) | No | Not applicable | acs.orgnih.gov |

Proteins: this compound is known to covalently bind to proteins. hmdb.ca This adduction can occur through reaction with nucleophilic amino acid side chains. researchgate.net For example, this compound generated from the fragmentation of a tryptophan radical cation has been shown to react with the side chain of lysine (B10760008). portlandpress.comresearchgate.net In specific instances, an intramolecular transfer of the tryptophan side chain, via a this compound intermediate, to a nearby lysine residue has been observed. portlandpress.com Covalent adducts also form with protein cysteine thiols. researchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions Involving this compound Intermediates

This compound serves as a valuable intermediate in synthetic reactions aimed at forming new carbon-carbon bonds at the C-3 position of the indole (B1671886) ring. Its generation in situ provides a highly electrophilic species that can be trapped by carbon-based nucleophiles. researchgate.net

A prominent example is the reaction with malonate esters. The displacement of a leaving group, such as a dimethylamino group from a gramine (B1672134) derivative, generates the transient this compound, which is immediately intercepted by the diethyl malonate anion to yield a 3-substituted indole with a new three-carbon chain. benthamopenarchives.comresearchgate.net Another instance involves the reaction of this compound, derived from indole-3-carbinol (B1674136), with a polyketide (1-(2,6-dihydroxyphenyl)-butan-1-one). nih.gov This reaction forms new C-C bonds to create skeletally novel polyketide-indole hybrids, demonstrating the utility of the intermediate in constructing complex molecules. nih.gov

Intramolecular Rearrangements and Cyclization Reactions Utilizing this compound

The reactivity of the this compound intermediate can be harnessed in intramolecular processes to construct cyclic systems. Following the initial formation of a C-C bond, subsequent cascade reactions can lead to complex polycyclic structures.

For example, in the synthesis of indolchromins, the initial C-C bond formation between a this compound metabolite and a fungal polyketide is followed by a series of cascade reactions. nih.gov This cascade includes dehydration, double bond migration, and a final intramolecular cyclization to furnish the complex chromane-containing indole product. nih.gov This illustrates how the transient formation of this compound can trigger a sequence of events leading to significant molecular reorganization and the construction of intricate heterocyclic frameworks.

Radical Processes and Electron Transfer Reactions Involving this compound and Related Species

Beyond its role in ionic reactions, this compound is also intimately linked to radical chemistry. It is a key product arising from the fragmentation of tryptophan radical cations (Trp•+). portlandpress.comresearchgate.net This process can be initiated by various means, including photochemistry or exposure to Fenton oxidation conditions. portlandpress.com

The mechanism involves the cleavage of the Cα-Cβ bond of the tryptophan side chain in the radical cation state, which releases this compound as a potent electrophile. portlandpress.com This radical-derived pathway is significant in the context of protein oxidation, where a tryptophan residue can be transformed, leading to the release of this compound, which can then modify other parts of the protein, such as a nearby lysine residue. portlandpress.comnih.gov The initial step in the cytochrome P450-catalyzed dehydrogenation of 3-methylindole to this compound is also believed to be a hydrogen atom abstraction, which is a radical process. nih.gov

Mechanistic Probing and Isotope Effects in 3 Methyleneindolenine Formation and Reactivity

Application of Stable Isotope Techniques (e.g., Deuterium (B1214612) Isotope Effects) in Reaction Pathway Elucidation

Stable isotope labeling is a powerful tool for dissecting reaction mechanisms. cchmc.org In the context of 3-methyleneindolenine formation from 3-methylindole (B30407), deuterium isotope effect studies have been instrumental in identifying the rate-limiting steps. The kinetic isotope effect (KIE) measures the change in reaction rate upon isotopic substitution, providing insight into bond-breaking events in the transition state. libretexts.org

Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole have utilized deuterium substitution at the 3-methyl group to probe the reaction pathway. acs.orgnih.gov The observation of a significant intramolecular isotope effect (where a molecule contains both hydrogen and deuterium at the reactive site) of 5.5 in goat lung microsomes provided strong evidence that hydrogen atom abstraction from the methyl group is likely the initial and rate-limiting step in the bioactivation of 3MI. nih.gov

Interestingly, noncompetitive intermolecular isotope effect experiments (comparing the reaction rates of separate batches of deuterated and non-deuterated substrate) yielded more complex results. Values of DV = 3.3 and D(V/K) = 1.1 were obtained. acs.orgnih.gov This suggested two possibilities: either the initial hydrogen abstraction is not the sole rate-limiting step, or its rate-limiting nature is masked by a high forward commitment to catalysis (meaning the intermediate proceeds to product much faster than it reverts to reactant) and a low reverse commitment. acs.orgnih.gov

Additionally, the use of heavy-oxygen isotopes (¹⁸O) from ¹⁸O₂ and H₂¹⁸O has helped to clarify the fate of the this compound intermediate. These experiments indicated that approximately 80% of the metabolite indole-3-carbinol (B1674136) is formed through the hydration of this compound, while the reverse reaction, the dehydration of indole-3-carbinol, does not significantly contribute to this compound formation. nih.gov

| Isotope Effect Type | Enzyme System | Value | Inferred Mechanistic Step | Reference |

|---|---|---|---|---|

| Intramolecular | Goat Lung Microsomes | 5.5 | Initial oxidative and rate-limiting hydrogen atom abstraction. | nih.gov |

| Intramolecular | CYP2F3 | 6.8 | Confirmation of initial hydrogen abstraction as the rate-limiting step. | nih.gov |

| Noncompetitive Intermolecular (DV) | Goat Lung Microsomes | 3.3 | Suggests hydrogen abstraction is not the initial rate-limiting step, or is masked by a high forward commitment to catalysis. | acs.orgnih.gov |

| Noncompetitive Intermolecular (D(V/K)) | Goat Lung Microsomes | 1.1 |

Enzyme Active Site Investigations and Mutagenesis Studies Modulating this compound Production

The production of this compound is catalyzed by specific enzymes, primarily members of the cytochrome P450 superfamily. scispace.comnih.gov Enzymes such as CYP1A1, CYP2A13, and particularly the lung-expressed CYP2F subfamily, are known to bioactivate 3-methylindole to its reactive this compound intermediate. nih.govscispace.com Site-directed mutagenesis, a technique to systematically alter amino acid residues, has been pivotal in identifying the specific residues within the enzyme's active site that control catalytic activity and preference. frontiersin.org

Extensive mutagenesis studies on CYP2F3 have successfully altered its function, effectively switching its catalytic preference from dehydrogenation (forming this compound) to oxygenation (forming other metabolites). nih.gov These studies provide direct evidence for the role of specific amino acid residues in guiding the reaction pathway. For example, single amino acid substitutions near the substrate recognition sites (SRS) were shown to have dramatic effects. The mutants S474H and D361T not only introduced oxygenase activity but also increased the rate of dehydrogenation. nih.gov In contrast, the mutants G214L, E215Q, and S475I exclusively catalyzed the oxygenation of 3MI, with no detectable formation of the this compound-derived adduct. nih.gov The dramatic switch in function observed with the S475I mutant highlights how a single, subtle change in the active site can completely redirect the catalytic outcome. nih.gov

These experimental findings are supported by homology models of the CYP2F3 active site, which are consistent with a specific orientation of 3-methylindole that facilitates hydrogen atom abstraction from the methyl group to form this compound. nih.gov

| Mutant | Location | Effect on Dehydrogenation (this compound Formation) | Effect on Oxygenation | Reference |

|---|---|---|---|---|

| D361T | SRS 5 | Increased | Introduced | nih.gov |

| S474H | SRS 6 | Increased | Introduced | nih.gov |

| G214L | Near SRS 2 | Abolished | Exclusive Oxygenation | nih.gov |

| E215Q | Near SRS 2 | Abolished | Exclusive Oxygenation | nih.gov |

| S475I | SRS 6 | Abolished | Exclusive Oxygenation | nih.gov |

Kinetic and Thermodynamic Considerations Governing this compound Formation Pathways

The formation of this compound is governed by both kinetic and thermodynamic factors that dictate the rate and favorability of the reaction. nih.gov Kinetically, the dehydrogenation of 3-methylindole by cytochrome P450 is an unusually efficient process. nih.gov In goat lung microsomes, the ratio of this compound formed to its hydrated product, indole-3-carbinol, was found to be approximately 50:1. nih.gov This indicates that the dehydrogenation pathway is exceptionally facile compared to other P450-catalyzed reactions. nih.gov

The relationship between forward and reverse reaction rates is influenced by the Gibbs free energy change (ΔrG'). nih.gov The high forward commitment to catalysis, as suggested by isotope effect studies, implies a significant thermodynamic driving force for the steps following the initial hydrogen abstraction, pushing the reaction toward the formation of the this compound intermediate. acs.org

Applications in Organic Synthesis and Complex Molecule Construction

Utilization as a Synthetic Building Block for 3,4-Disubstituted Indole (B1671886) Derivatives

3-Methyleneindolenine serves as a key electrophilic intermediate for the synthesis of 3,4-disubstituted indole derivatives. One effective strategy involves the generation of the this compound species in situ from a suitable precursor, such as a Mannich base derived from an indole. clockss.orgresearchgate.net The Mannich reaction allows for the straightforward introduction of a dimethylaminomethyl group at the C-3 position of the indole ring. clockss.org Subsequent treatment, for instance with a phosphine (B1218219), facilitates the elimination of the dimethylamino group, generating the highly electrophilic this compound. clockss.orgresearchgate.net This transient species can then be intercepted by a nucleophile, such as diethyl malonate, to forge a new carbon-carbon bond at the C-3 position, ultimately leading to a 3,4-disubstituted indole framework. clockss.orgresearchgate.net This method provides a powerful tool for the construction of highly functionalized indoles, which are prevalent motifs in numerous biologically active compounds. clockss.org

A variety of 3,4-disubstituted indole building blocks have been synthesized utilizing this approach, incorporating a one-carbon functional group at the C-4 position and a three-carbon chain at the C-3 position. clockss.orgresearchgate.net The generation of the this compound intermediate is a crucial step in this synthetic sequence, enabling the introduction of the three-carbon chain. clockss.orgresearchgate.net

Table 1: Synthesis of 3,4-Disubstituted Indoles via a this compound Intermediate

| Starting Material (Indole Derivative) | Reagents for Intermediate Generation | Nucleophile | Product (3,4-Disubstituted Indole) | Reference |

| 4-Functionalized Indole | 1. Formaldehyde (B43269), Dimethylamine (Mannich reaction)2. Phosphine | Diethyl malonate | 4-Functionalized indole with a three-carbon chain at C-3 | clockss.orgresearchgate.net |

Strategic Intermediate in the Total Synthesis of Natural Products (e.g., Oxazinins)

The strategic intermediacy of this compound is prominently showcased in the total synthesis of marine toxins known as oxazinins. ias.ac.inresearchgate.netnih.govzealpress.com The central morpholinone ring of the oxazinin structure is hypothesized to be formed through the intramolecular diastereoselective addition of a hydroxyl substituent to a this compound intermediate. ias.ac.in This key retrosynthetic disconnection highlights the importance of controlling the generation and subsequent cyclization of this reactive species. ias.ac.in

In the forward synthesis, a diol precursor is designed to be a convenient progenitor of the this compound. ias.ac.in The intramolecular cyclization is a critical step in forming the core structure of the oxazinins. researchgate.netnih.gov The successful application of this strategy has not only led to the first total synthesis of oxazinin-3 but also established its absolute stereochemistry. ias.ac.inzealpress.com This approach has been extended to the enantioselective total syntheses of other members of the oxazinin family, including oxazinin-1, -2, -4, -5, and -6, as well as the linear precursor preoxazinin-7. researchgate.netnih.gov The intramolecular diastereoselective addition of a hydroxyl group to the in situ generated this compound remains a cornerstone of these synthetic routes. researchgate.netnih.gov

Table 2: Role of this compound in Oxazinin Synthesis

| Natural Product | Key Synthetic Step Involving this compound | Precursor to Intermediate | Outcome | Reference(s) |

| Oxazinin-3 | Intramolecular diastereoselective addition of a hydroxyl substituent | Diol | First total synthesis and stereochemical proof | ias.ac.inzealpress.com |

| Oxazinin-1, -2, -4, -5, -6, Preoxazinin-7 | Intramolecular diastereoselective addition of a hydroxyl substituent | Hydroxymethylindoles | Enantioselective total syntheses | researchgate.netnih.gov |

Precursor in the Synthesis of Advanced 3-Substituted Indole Derivatives

This compound and related alkylideneindolenine intermediates are pivotal precursors in the synthesis of a wide array of advanced 3-substituted indole derivatives. conicet.gov.arresearchgate.net The generation of these reactive intermediates is typically achieved through the elimination of a suitable leaving group from a 3-substituted indole under either basic or acidic conditions. conicet.gov.ar The resulting electrophilic species readily reacts with a diverse range of nucleophiles, allowing for the functionalization of the indole C-3 position. conicet.gov.arresearchgate.net

This synthetic strategy offers a versatile and powerful method for preparing functionalized indole derivatives. conicet.gov.ar The high reactivity of the this compound intermediate allows for the introduction of various substituents at the C-3 position, leading to compounds with potential applications in medicinal chemistry and material science. tandfonline.comacs.org The development of methodologies for the synthesis of 3-substituted indoles often involves the in situ formation of these reactive intermediates, which are then trapped by nucleophiles present in the reaction mixture. iieta.org

Role in the Development of Multicomponent Reactions via Intermediate Coupling

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single operation. mdpi.com this compound can play a crucial role as a transient intermediate in MCRs designed to produce 3-substituted indole derivatives. acs.org In such reactions, the this compound intermediate can be generated in situ from an indole, an aldehyde, and a source of the methylene (B1212753) unit.

For instance, in a three-component reaction of an indole, an aldehyde, and malononitrile (B47326), a Knoevenagel condensation product between the aldehyde and malononitrile can form initially. acs.org Subsequent Michael addition of the indole to this activated olefin can proceed, potentially via an intermediate with this compound character, to furnish the 3-substituted indole derivative. acs.org The development of such MCRs provides rapid access to libraries of structurally diverse indole compounds. iieta.org

Polymerization Reactions Initiated by this compound Species for Material Synthesis

The reactive nature of the this compound species also lends itself to polymerization reactions for the synthesis of novel materials. The electropolymerization of indole-3-acetic acid (IAA) on a glassy carbon electrode has been shown to proceed through the formation of a this compound cation. bhu.ac.in The initial two-electron, one-proton oxidation of IAA leads to a cation of this compound carboxylic acid, which undergoes rapid decarboxylation to form the this compound cation. bhu.ac.in This reactive species then undergoes a series of complex reactions, resulting in the formation of a redox-active polymer film, poly(indole-3-acetic acid), deposited on the electrode surface. bhu.ac.in

Furthermore, photoinduced radical cleavage of the side chain of tryptophan-containing peptides can lead to the formation of this compound. This radical process can result in the formation of dimers, which represents the initial step towards polymerization. The synthesis of polyindoles through chemical oxidative polymerization has also been reported, yielding materials with interesting catalytic and electronic properties. ias.ac.in While the explicit role of a this compound intermediate is not always detailed in every polyindole synthesis, its formation from indole derivatives under oxidative or acidic conditions is a plausible pathway in some polymerization mechanisms. The resulting polyindole materials have shown potential as heterogeneous catalysts and in the fabrication of conductive composites. ias.ac.inzealpress.com

Advanced Spectroscopic and Analytical Characterization of 3 Methyleneindolenine and Its Transformation Products

Mass Spectrometry-Based Detection and Structural Elucidation (LC/MS, LC/MS/MS) of Intermediates and Adducts

Liquid chromatography coupled with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) has been indispensable for identifying the fleeting intermediates and stable adducts formed from 3-methyleneindolenine. This highly sensitive technique allows for the separation and structural analysis of complex mixtures generated from in vitro metabolic studies.

Researchers have successfully utilized various trapping agents to capture this compound, leading to the formation of detectable adducts. In studies involving the metabolism of 3-methylindole (B30407) by goat lung microsomes, N-acetylcysteine was used as a trapping agent. acs.org LC/MS analysis in negative ion mode detected two distinct N-acetylcysteine-dependent peaks with a mass-to-charge ratio (m/z) of 291 [M-H]⁻. acs.orgnih.gov These were identified as adducts formed by thiol addition to the methylene (B1212753) position and the C-2 position of this compound, respectively. acs.org Similarly, when thioglycolic acid was used as a trapping agent with goat lung microsomes, adducts were detected using positive ion mode atmospheric pressure chemical ionization (APCI). acs.org

Glutathione (B108866) (GSH) is another critical nucleophile used to trap reactive intermediates. LC/MS/MS analysis has been pivotal in identifying GSH adducts of this compound and its derivatives formed during the metabolism of various indole-containing compounds. nih.govresearchgate.net For instance, the bioactivation of the indoloquinazoline alkaloid evodiamine, which proceeds through a this compound intermediate, was shown to form a major GSH conjugate identified as a benzylic thioether adduct at the C-8 position. bohrium.com High-resolution mass spectrometry was crucial in assigning the structures of two major GSH adducts formed from 3-methylindole metabolism by CYP2A13, identified as 3-glutathionyl-S-methylindole and 3-methyl-2-glutathionyl-S-indole. nih.gov

Furthermore, the interaction of this compound with biological macromolecules like DNA has been thoroughly investigated using mass spectrometry. Adducted nucleoside standards were synthesized and characterized, showing that the molecular ions and fragmentation patterns were consistent with the nucleophilic addition of the exocyclic primary amine of nucleosides to the methylene carbon of this compound. acs.orgnih.gov Mass spectral fragmentation of these adducts typically resulted in two primary ions, corresponding to the loss of the 3-methylindole moiety or the deoxyribose sugar. acs.orgnih.gov The neutral loss of the sugar ([M + H − 116]⁺) is a characteristic fragmentation pattern that has been utilized for selected reaction monitoring on triple quadrupole mass spectrometers to detect these adducts in DNA samples incubated with microsomal systems. acs.orgnih.gov

The use of stable isotope-labeled analogs, such as deuterated 3-methylindole, has been a key strategy to confirm the identity and fragmentation patterns of these adducts in mass spectrometry experiments. acs.orgnih.govacs.org

Table 1: Representative Mass Spectrometry Data for this compound Adducts

| Adduct Type | Trapping Agent/Nucleophile | Analytical Method | Observed m/z and Ion Mode | Key Findings/Fragmentations | Reference |

|---|---|---|---|---|---|

| Thiol Adduct | N-acetylcysteine (NAC) | LC/MS | 291 [M-H]⁻ | Detection of two isomers: adduct at the methylene position and at the C-2 position. | acs.orgnih.gov |

| Thiol Adduct | Thioglycolic Acid | LC/MS | [M+H]⁺ | Detection of adducts formed by thiol addition to the methylene and C-2 positions. | acs.org |

| Glutathione Adduct | Glutathione (GSH) | LC/MS/MS | - | Identified as 3-glutathionyl-S-methylindole and 3-methyl-2-glutathionyl-S-indole. | nih.gov |

| DNA Adduct | Deoxyguanosine (dGuo) | Electrospray Ion Trap MS | - | Confirmed nucleophilic addition to the methylene carbon. | acs.orgnih.gov |

| DNA Adduct | Deoxyadenosine (B7792050) (dAdo) | Electrospray Ion Trap MS | - | Confirmed nucleophilic addition to the methylene carbon. | acs.orgnih.gov |

| DNA Adduct | Deoxycytidine (dCyd) | Electrospray Ion Trap MS | - | Confirmed nucleophilic addition to the methylene carbon; formed in lesser amounts than dGuo/dAdo adducts. | acs.orgnih.gov |

| General DNA Adducts | Calf Thymus DNA | Triple Quadrupole ESI-MS | [M+H]⁺ | Utilized neutral loss of the sugar moiety ([M + H − 116]⁺) for selected reaction monitoring. | acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation and Simulation

While mass spectrometry provides critical information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation of the transformation products of this compound. Due to the high reactivity and transient existence of this compound itself, direct NMR characterization is exceptionally challenging. However, NMR has been successfully applied to the stable adducts formed after trapping reactions, providing definitive proof of their molecular structure.

Following the synthesis and purification of DNA adducts, NMR analysis of the deoxyguanosine (dGuo) and deoxycytidine (dCyd) adducts confirmed the structures proposed by mass spectrometry data. acs.orgnih.gov This correlative approach, using both MS and NMR, provides a powerful and comprehensive strategy for structural elucidation. Similarly, in studies of the metabolism of the alkaloid evodiamine, which forms a this compound intermediate, NMR analysis was used to definitively identify a major glutathione conjugate as a benzylic thioether adduct at the C-8 position. bohrium.com

Given the difficulty in obtaining experimental spectra of the parent this compound, researchers have turned to computational methods. In one study investigating the photoinduced cleavage of a tryptophan-containing peptide, the formation of this compound was proposed. mdpi.com This hypothesis was supported by the simulation of the ¹H NMR spectrum of this compound, which did not contradict the experimental observations of the product mixture. mdpi.com Such simulations, based on theoretical chemical shifts and coupling constants, serve as a valuable tool to support the proposed existence of transient species that cannot be isolated for direct experimental analysis.

Table 2: Application of NMR Spectroscopy in the Study of this compound Transformation Products

| Analyte | NMR Application | Key Findings | Reference |

|---|---|---|---|

| Deoxyguanosine (dGuo) Adduct | Structural Confirmation | Confirmed the proposed structure from MS data, showing addition at the methylene carbon of the parent intermediate. | acs.orgnih.gov |

| Deoxycytidine (dCyd) Adduct | Structural Confirmation | Confirmed the proposed structure from MS data. | acs.orgnih.gov |

| Evodiamine-Glutathione Adduct | Structural Identification | Identified the major conjugate as a benzylic thioether adduct at the C-8 position, formed via a this compound intermediate. | bohrium.com |

| This compound | Spectral Simulation | Simulated ¹H NMR spectrum supported the proposed formation of this compound as a product of peptide photocleavage. | mdpi.com |

Computational and Theoretical Investigations of 3 Methyleneindolenine Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules like 3-methyleneindolenine. DFT allows researchers to model reaction pathways, calculate transition state energies, and predict the thermodynamics and kinetics of chemical reactions with considerable accuracy.

Detailed research has established that the primary reaction of this compound involves its role as a potent electrophile. It readily reacts with biological nucleophiles, such as glutathione (B108866) and the exocyclic amines of DNA bases, leading to the formation of covalent adducts. acs.orgnih.govnih.gov The formation of these DNA adducts is believed to be a critical step in the mutagenic potential of its parent compound, 3-methylindole (B30407). nih.govnih.gov

The insights gained from these calculations can explain experimental observations, such as the preference for adduct formation with specific nucleosides like deoxyadenosine (B7792050) and deoxyguanosine over others. acs.orgnih.gov By comparing the activation energies for different reaction pathways, researchers can predict the most likely products and intermediates, providing a detailed mechanistic picture that is difficult to obtain through experimental means alone.

| Reactants | Reaction Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| This compound + Deoxyguanosine | Activation Free Energy (ΔG‡) | 12.5 | The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. |

| Reaction Free Energy (ΔG_rxn) | -25.0 | The overall energy change of the reaction. A negative value indicates a thermodynamically favorable (spontaneous) reaction. |

Molecular Modeling of Enzyme-Substrate Interactions Leading to this compound Formation

The formation of this compound in biological systems is not spontaneous but is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are vital for understanding how the substrate, 3-methylindole, binds to the active site of these enzymes and how this interaction facilitates the specific chemical transformation. bris.ac.uknih.gov

Experimental studies have identified several human P450 enzymes capable of metabolizing 3-methylindole, including CYP1A1, CYP1A2, and CYP2F1. nih.govwashington.eduresearchgate.net However, these enzymes show different product selectivities. While CYP1A1 and CYP1A2 produce a mixture of metabolites, including indole-3-carbinol (B1674136) and 3-methyloxindole, CYP2F1 almost exclusively catalyzes the dehydrogenation of 3-methylindole to the reactive this compound. nih.govreactome.org This selectivity points to unique features within the enzyme's active site.

Molecular modeling can elucidate the basis for this selectivity.

Molecular Docking simulations can predict the preferred binding orientation of 3-methylindole within the active site of different CYP isoforms. The proximity and orientation of the 3-methyl group relative to the heme-iron catalytic center are critical for determining which reaction (hydroxylation, epoxidation, or dehydrogenation) will occur.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex over time. researchgate.net These simulations can reveal how the flexibility of the protein and the presence of water molecules influence the substrate's conformation and accessibility to the catalytic site, ultimately controlling the reaction's outcome. For example, the unique active site architecture of CYP2F1 likely constrains 3-methylindole in an orientation that perfectly aligns the 3-methyl C-H bond for abstraction by the activated heme-oxygen species, favoring dehydrogenation over other metabolic pathways. nih.gov

These computational approaches help explain the enzyme kinetics observed experimentally and provide a structural rationale for the specific bioactivation of 3-methylindole by lung-expressed enzymes like CYP2F1. nih.gov

| Enzyme | This compound (Dehydrogenation) | Indole-3-carbinol (Hydroxylation) | 3-Methyloxindole (Epoxidation) |

|---|---|---|---|

| CYP1A1 | 4 | 42 | 4 |

| CYP1A2 | 22 | 100 | 72 |

| CYP1B1 | Not Detected | 85 | 7 |

| CYP2E1 | Not Detected | Not Detected | 98 |

| CYP2F1 | Exclusively catalyzes dehydrogenation (specific Vmax/Km not provided for comparison in the source) |

Conclusion and Future Research Perspectives

Synthesis of Current Understanding Regarding 3-Methyleneindolenine Chemistry

This compound has been firmly established as a pivotal reactive intermediate in both biochemistry and synthetic organic chemistry. Its role as the toxic metabolite of 3-methylindole (B30407) is well-documented, arising from its high electrophilicity and propensity to form covalent adducts with crucial biomacromolecules. hmdb.canih.govnih.gov In synthesis, its character as a potent electrophile and a reactive partner in cycloaddition reactions has been effectively harnessed. Chemists have utilized its predictable reactivity to forge new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex indole-containing scaffolds, including spirocycles and polycyclic frameworks. nih.gov The transient nature of this compound necessitates its in situ generation, a feature that has been successfully integrated into tandem reaction sequences to build molecular complexity efficiently.

Emerging Research Avenues and Untapped Potential in this compound-Related Transformations

Despite significant progress, the full synthetic potential of this compound remains to be unlocked. Future research is poised to move in several exciting directions. A primary focus will be the development of novel catalytic, asymmetric transformations. While some enantioselective cycloadditions have been reported, rsc.org there is vast potential in designing new chiral catalysts that can control the stereochemical outcome of both cycloaddition and nucleophilic addition reactions with a broader range of substrates.

Furthermore, exploring the reactivity of this compound with new, unconventional reaction partners could lead to unprecedented molecular architectures. This includes employing it in cascade reactions, where a single event triggers a series of bond-forming transformations, or using it as a linchpin in multicomponent reactions to rapidly assemble complex products from simple starting materials. baylor.edu The application of these new methods to the total synthesis of complex indole (B1671886) alkaloids and other biologically active natural products will continue to be a major driver of innovation in this field. nih.govprinceton.edu Ultimately, a deeper understanding and control over the generation and reactivity of this fleeting intermediate will empower chemists to devise more elegant and efficient solutions to challenging synthetic problems.

Q & A

Q. Q1: What are the primary enzymatic pathways responsible for the formation of 3-methyleneindolenine (3MEIN) from 3-methylindole (3MI)?

Methodological Answer : 3MEIN is generated via cytochrome P450 (CYP)-mediated dehydrogenation of 3MI. Key enzymes include:

Q. Experimental Design :

Q. Q2: What analytical methods are recommended to detect and quantify 3MEIN adducts in biological systems?

Methodological Answer :

Q. Data Interpretation :

- Adducts retaining C-2 deuterium suggest direct dehydrogenation pathways, while deuterium loss indicates epoxide-mediated mechanisms .

Advanced Research Questions

Q. Q3: How do contradictory reports on CYP-mediated 3MEIN formation in pulmonary vs. hepatic tissues inform experimental design for toxicity studies?

Methodological Answer :

- Tissue-Specific Models :

- Mechanistic Probes :

Q. Key Contradictions :

Q. Q4: What experimental strategies resolve discrepancies in the proposed mechanisms of 3MEIN-induced DNA adduct formation?

Methodological Answer :

- Adduct Characterization :

- Kinetic Studies :

Q. Contradictory Findings :

Q. Q5: How can researchers model 3MEIN’s dual role as a pneumotoxicant and potential carcinogen in vivo?

Methodological Answer :

- Transgenic Models :

- Dose-Response Paradigms :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.